molecular formula C13H16O B13607822 4-(2,3-dihydro-1H-inden-5-yl)butanal

4-(2,3-dihydro-1H-inden-5-yl)butanal

Cat. No.: B13607822
M. Wt: 188.26 g/mol
InChI Key: CKGWMEULVYSIDM-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-5-yl)butanal is an organic compound with the molecular formula C13H16O It features a butanal group attached to a 2,3-dihydro-1H-inden-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanal typically involves the reaction of 2,3-dihydro-1H-indene with butanal under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yl)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The indene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-5-yl)butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)butanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene: Shares the indene moiety but lacks the butanal group.

    4-(2,3-Dihydro-1H-inden-5-yl)butanoic acid: An oxidized form of the compound.

    4-(2,3-Dihydro-1H-inden-5-yl)butanol: A reduced form of the compound.

Uniqueness

4-(2,3-Dihydro-1H-inden-5-yl)butanal is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)butanal

InChI

InChI=1S/C13H16O/c14-9-2-1-4-11-7-8-12-5-3-6-13(12)10-11/h7-10H,1-6H2

InChI Key

CKGWMEULVYSIDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CCCC=O

Origin of Product

United States

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